

# Pim1-IN-7 selectivity profile against a panel of kinases

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#### Pim1-IN-7: A Potent Kinase Inhibitor Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed profile of **Pim1-IN-7**, a potent inhibitor of the PIM-1 kinase. While a comprehensive selectivity profile against a broad panel of kinases is not publicly available, this document summarizes the existing experimental data on its inhibitory activity and cellular effects.

#### **Overview**

**Pim1-IN-7**, also identified as compound 6c in the scientific literature, is a cyanopyridine derivative that has demonstrated significant inhibitory activity against the PIM-1 kinase.[1][2] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a key target in cancer research.

## **Quantitative Data Summary**

The following table summarizes the known inhibitory and cytotoxic concentrations of **Pim1-IN-7**.



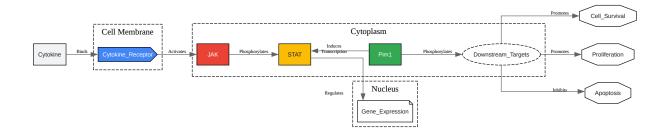
Target	Assay Type	IC50	Cell Line	Cytotoxicity IC50	Reference
PIM-1 Kinase	In vitro kinase assay	0.94 μM	-	-	[1]
-	HCT-116 (Colon Cancer)	-	HCT-116	42.9 μM	[3]
-	MCF-7 (Breast Cancer)	-	MCF-7	7.68 µM	[3]

Note: There is another compound also referred to as "6c" in the literature, a quinazoline derivative, which is a potent EGFR inhibitor with weak PIM-1 inhibition (IC50 =  $1.2 \mu M$ ).[4][5] The data presented here is for the cyanopyridine derivative specifically identified as a potent PIM-1 inhibitor.

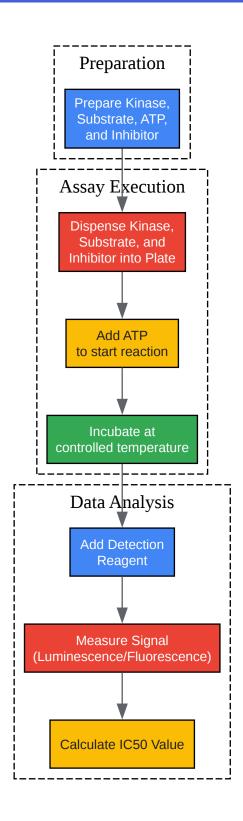
## **Signaling Pathway**

The PIM-1 kinase is a key downstream effector of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. Its activation leads to the phosphorylation of numerous downstream targets involved in cell cycle progression and apoptosis inhibition.









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